4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid
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Overview
Description
4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxy, bromo, and chloro substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like toluene or dichloromethane, and reagents such as bromine, chlorine, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to certain proteins, while the bromo and chloro substituents can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-3-bromobenzoic acid
- 4-(Benzyloxy)-5-chlorobenzoic acid
- 3-Bromo-5-chlorobenzoic acid
Uniqueness
4-(Benzyloxy)-3-bromo-5-chlorobenzoic acid is unique due to the combination of benzyloxy, bromo, and chloro substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic pathways.
Properties
IUPAC Name |
3-bromo-5-chloro-4-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSABTVLTGEIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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